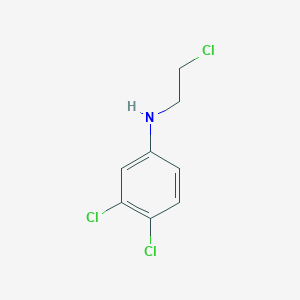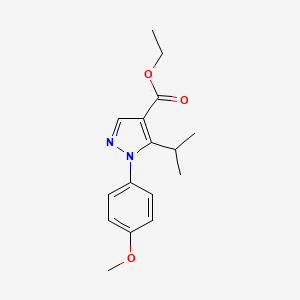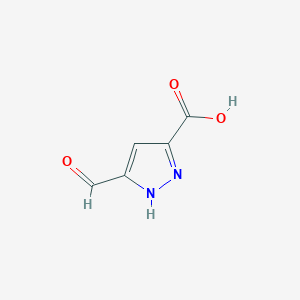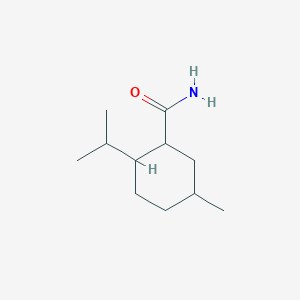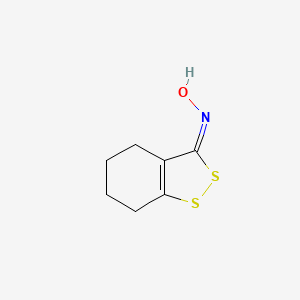![molecular formula C13H16N2O B6612066 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole CAS No. 163814-55-9](/img/structure/B6612066.png)
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
説明
1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole, also known as 4-methoxypyrazole, is a heterocyclic compound that has been used in various scientific studies to investigate its potential applications. This compound has been found to possess a wide range of properties, including antioxidant, antimicrobial, and anti-inflammatory effects. Additionally, 4-methoxypyrazole has been used in the synthesis of other compounds, such as 4-methoxybenzaldehyde and 1-phenyl-3,5-dimethylpyrazole. As such, this compound has been studied extensively in recent years, and its potential applications are still being explored.
作用機序
The exact mechanism of action of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole is not yet fully understood. However, it is believed that this compound may exert its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole may also interact with various enzymes and proteins, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which play important roles in inflammation and oxidative stress-related diseases.
Biochemical and Physiological Effects
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has been found to possess a wide range of biochemical and physiological effects. For example, this compound has been shown to possess antioxidant and anti-inflammatory effects, as well as antimicrobial activity against a variety of bacteria, fungi, and viruses. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has also been found to possess anti-diabetic, anti-cancer, and anti-cardiovascular properties.
実験室実験の利点と制限
One of the main advantages of using 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound is also relatively stable and has a low toxicity profile. However, one of the limitations of using 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole in laboratory experiments is that it is difficult to obtain in large quantities, as it is not widely available.
将来の方向性
There are a variety of potential future directions for the use of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole. For example, this compound could be used to develop new drugs for the treatment of inflammation and oxidative stress-related diseases. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole could also be used to develop new compounds that possess similar properties, such as antioxidant, antimicrobial, and anti-inflammatory effects. Finally, further research could also be conducted to further explore the mechanisms of action of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole and its potential applications.
科学的研究の応用
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has been used in a variety of scientific research applications. For example, this compound has been used in the synthesis of a variety of other compounds, such as 4-methoxybenzaldehyde and 1-phenyl-3,5-dimethylpyrazole. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has also been used to investigate its potential antioxidant, antimicrobial, and anti-inflammatory effects. In particular, this compound has been studied for its potential to treat inflammation and oxidative stress-related diseases, such as diabetes, cancer, and cardiovascular disease.
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-8-11(2)15(14-10)9-12-4-6-13(16-3)7-5-12/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZJDHJZSGBKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


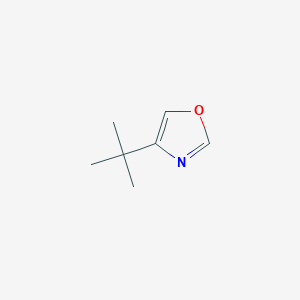

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B6612011.png)

